Computed Lipophilicity (XLogP) Differentiates N-Ethyl from N-Methyl Analog, Impacting Predicted Membrane Permeability and Bioavailability
The N-ethyl substituent on the pyrrolidine ring of CAS 31755-10-9 is expected to confer higher lipophilicity than the N-methyl analog CAS 33531-64-5. While no experimentally measured logP is publicly available for CAS 31755-10-9, the structurally analogous N-ethyl-3-piperidyl 2-chloro-6-methylphenylcarbamate has a reported logP of 2.53 . In contrast, the N-methyl pyrrolidine analog (CAS 33531-64-5) has a computationally predicted XLogP of 1.9 . This difference of approximately 0.6 log units suggests the N-ethyl compound will exhibit enhanced passive membrane permeability and potentially distinct tissue distribution profiles, an important consideration for any cell-based or in vivo study design.
| Evidence Dimension | Computed/Estimated lipophilicity (logP/XLogP) |
|---|---|
| Target Compound Data | Estimated logP ~2.53 (based on piperidine analog cross-reference) |
| Comparator Or Baseline | N-Methyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate (CAS 33531-64-5): XLogP = 1.9 |
| Quantified Difference | ΔlogP ≈ +0.6 units (target more lipophilic) |
| Conditions | Computational prediction (XLogP) for N-methyl analog; experimental logP for N-ethyl piperidine analog |
Why This Matters
For researchers selecting compounds for membrane permeability assays or in vivo pharmacokinetic studies, the ~0.6 logP difference between N-ethyl and N-methyl analogs translates to a predicted ~4-fold difference in partition coefficient, directly impacting experimental outcomes if compounds are substituted without verification.
